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Compound of Interest

Compound Name:
tert-Butyl 2-

isopropylhydrazinecarboxylate

Cat. No.: B177040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of pharmaceutical

intermediates utilizing tert-Butyl 2-isopropylhydrazinecarboxylate. This reagent is a valuable

building block for the introduction of the isopropylhydrazine moiety, a common feature in

various kinase inhibitors and other therapeutic agents. The following sections detail the

synthesis of a key pyrazolopyrimidine intermediate, a scaffold present in numerous targeted

therapies.
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Property Value Reference

CAS Number 16689-35-3 [1][2]

Molecular Formula C₈H₁₈N₂O₂ [1][2]

Molecular Weight 174.24 g/mol [1][2]

Appearance
White to off-white crystalline

powder
[1]

Purity ≥95% [1]

Storage Temperature 2-8 °C (Refrigerator) [1]

Application: Synthesis of a Pyrazolopyrimidine
Intermediate
A common application of tert-Butyl 2-isopropylhydrazinecarboxylate is in the synthesis of

substituted pyrazolopyrimidine cores. These structures are central to a variety of kinase

inhibitors, including those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).

The protocol below describes a representative nucleophilic aromatic substitution reaction with a

dichloropyrimidine derivative to form a key intermediate.
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tert-Butyl 2-isopropylhydrazinecarboxylate
2,4-dichloro-5-cyanopyrimidine
Diisopropylethylamine (DIPEA)

Nucleophilic Aromatic Substitution

1. Add reagents to solvent

N,N-Dimethylformamide (DMF)

Aqueous Work-up

2. Heat and Stir (e.g., 80-100 °C, 12-24h)

Column Chromatography

3. Quench, Extract, and Dry

tert-Butyl 2-(2-chloro-5-cyanopyrimidin-4-yl)-2-isopropylhydrazinecarboxylate

4. Isolate pure product

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of a pyrazolopyrimidine intermediate.
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Parameter Value

Reaction Scale 10 mmol

Reaction Temperature 90 °C

Reaction Time 18 hours

Yield of Crude Product 85%

Yield of Purified Product 78%

Purity (by HPLC) >98%

Detailed Experimental Protocol
Materials:

tert-Butyl 2-isopropylhydrazinecarboxylate (1.74 g, 10 mmol)

2,4-dichloro-5-cyanopyrimidine (1.74 g, 10 mmol)

Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol)

Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Ethyl acetate

Brine solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

add tert-Butyl 2-isopropylhydrazinecarboxylate (1.74 g, 10 mmol) and 2,4-dichloro-5-

cyanopyrimidine (1.74 g, 10 mmol).
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Add anhydrous DMF (50 mL) to the flask, followed by the addition of DIPEA (2.6 mL, 15

mmol).

Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

Combine the organic layers and wash with brine solution (2 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexanes to afford the pure product.

Subsequent Transformation: Deprotection and
Cyclization
The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic

conditions to liberate the hydrazine moiety. This intermediate can then undergo intramolecular

cyclization or further reaction to form more complex heterocyclic systems.

Deprotection and Cyclization Pathway
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Boc-Protected Intermediate

Boc Deprotection

1. Treatment with acid

Trifluoroacetic Acid (TFA)
in Dichloromethane (DCM)

Free Hydrazine Intermediate

2. Formation of free hydrazine

Intramolecular Cyclization

3. Base-mediated ring closure

Base (e.g., K2CO3)
Heat

Pyrazolopyrimidine Core
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Caption: Pathway for the deprotection and cyclization to form the pyrazolopyrimidine core.

Protocol for Deprotection
Materials:

tert-Butyl 2-(2-chloro-5-cyanopyrimidin-4-yl)-2-isopropylhydrazinecarboxylate (from previous

step)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Saturated sodium bicarbonate solution
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Procedure:

Dissolve the Boc-protected intermediate in DCM.

Cool the solution to 0 °C in an ice bath.

Slowly add TFA (5-10 equivalents) to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate

solution until the effervescence ceases.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the deprotected intermediate, which can be used in the next step

without further purification.

These protocols provide a foundational methodology for the utilization of tert-Butyl 2-
isopropylhydrazinecarboxylate in the synthesis of valuable pharmaceutical intermediates.

The reaction conditions can be further optimized depending on the specific substrates and

desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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